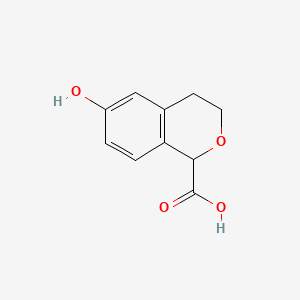
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a hydroxy group at the 6th position and a carboxylic acid group at the 1st position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound contains a fluorine atom, which imparts different chemical properties.
Uniqueness
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
6-hydroxy-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9,11H,3-4H2,(H,12,13) |
InChIキー |
SMLYYKPQXDQIKW-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=C1C=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



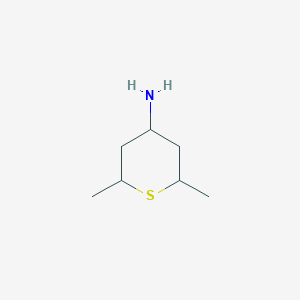
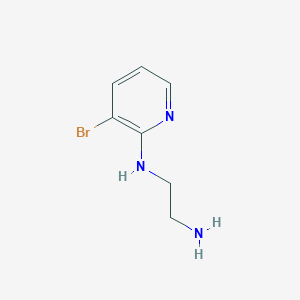
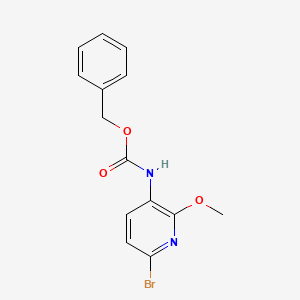
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
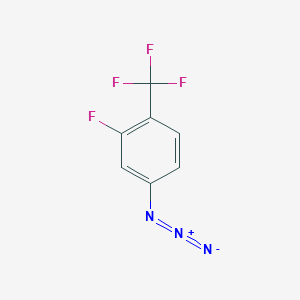
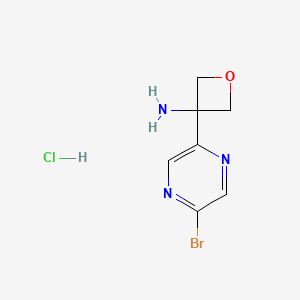
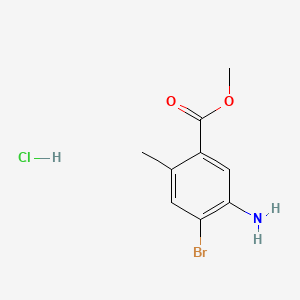
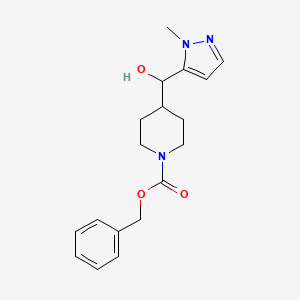
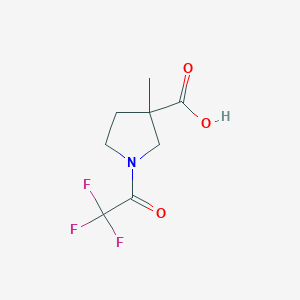
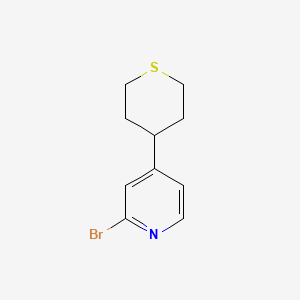
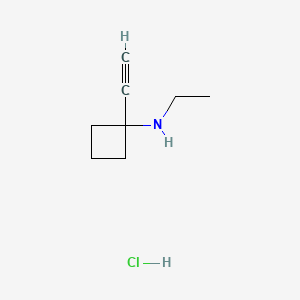
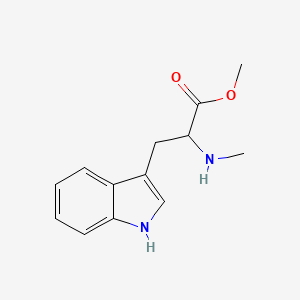
![Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)
